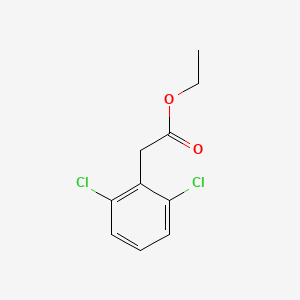
Ethyl 2-(2,6-dichlorophenyl)acetate
描述
Ethyl 2-(2,6-dichlorophenyl)acetate, also known as ethyl 2,6-dichlorobenzeneacetate or (2,6-dichlorophenyl)acetic acid ethyl ester, is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,6-dichlorophenyl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of (2,6-dichlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
Ethyl 2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,6-dichlorophenyl)acetic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: (2,6-dichlorophenyl)acetic acid.
Reduction: (2,6-dichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(2,6-dichlorophenyl)acetate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 2-(2,6-dichlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 2-(2,6-dichlorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)acetate: Similar structure but with a single chlorine atom at the para position.
Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure with chlorine atoms at the ortho and para positions.
Ethyl 2-(2,6-difluorophenyl)acetate: Similar structure with fluorine atoms instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different positions and types of substituents on the phenyl ring.
属性
IUPAC Name |
ethyl 2-(2,6-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIULTZDJYYIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-carbamoylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2472005.png)
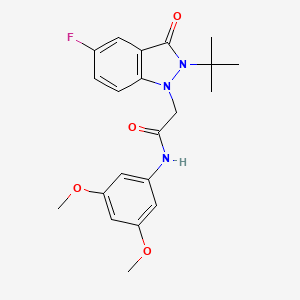
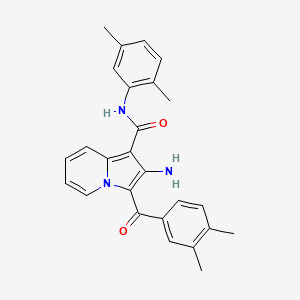
![3-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2472009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)
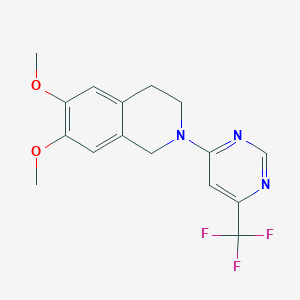
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2472019.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2472020.png)
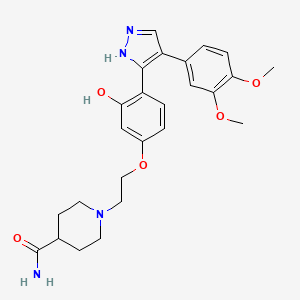
![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)
![4-cyano-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472023.png)
![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)
